Triethylene glycol monododecyl ether functions as a PEG-based linker in the development of PROTACs (Proteolysis-Targeting Chimeras). PROTACs are heterobifunctional molecules containing two distinct binding domains connected by a linker. One domain binds to a specific target protein, while the other binds to an E3 ubiquitin ligase. []
E3 ubiquitin ligases are enzymes responsible for attaching ubiquitin molecules to proteins, marking them for degradation by the proteasome. By bringing the target protein and the E3 ligase in close proximity, the PROTAC molecule facilitates the ubiquitination and subsequent degradation of the target protein. []
Triethylene glycol monododecyl ether offers several advantages as a linker in PROTAC development. Its hydrophilic character improves the water solubility of PROTACs, enhancing their bioavailability and cell permeability. Additionally, its flexible structure allows for optimal positioning of the binding domains, potentially leading to increased PROTAC activity. []
Studies suggest that triethylene glycol monododecyl ether can induce the release of histamine from mast cells. Histamine is a biogenic amine involved in various physiological processes, including allergic reactions and inflammation. []
Triethylene glycol monododecyl ether is a non-ionic surfactant with the molecular formula C18H38O4 and a molecular weight of approximately 318.49 g/mol. This compound consists of a dodecyl (lauryl) group attached to a triethylene glycol moiety, which contributes to its surfactant properties. It is commonly used in various applications, including cosmetics, pharmaceuticals, and industrial products due to its emulsifying and solubilizing capabilities .
The chemical behavior of triethylene glycol monododecyl ether is characterized by its ability to undergo hydrolysis, oxidation, and esterification reactions. In aqueous environments, it can interact with water molecules due to its hydrophilic triethylene glycol segment while maintaining hydrophobic interactions through the dodecyl chain. This amphiphilic nature allows it to form micelles and stabilize emulsions, which is essential in its applications as a surfactant .
Research has indicated that triethylene glycol monododecyl ether exhibits biological activity by influencing mast cell degranulation. In laboratory studies, it has been shown to release histamine from rat peritoneal mast cells, which suggests potential immunomodulatory effects. This property may be relevant for applications in drug delivery systems or as an excipient in pharmaceutical formulations .
Triethylene glycol monododecyl ether can be synthesized through several methods:
Triethylene glycol monododecyl ether has a wide range of applications due to its surfactant properties:
Interaction studies have demonstrated that triethylene glycol monododecyl ether can enhance the solubility of poorly soluble drugs, making it valuable in pharmaceutical formulations. Its ability to modulate biological responses also opens avenues for further research into its potential therapeutic uses. The compound's interaction with biological membranes suggests that it may influence cellular uptake mechanisms and drug delivery efficiency .
Several compounds share structural or functional similarities with triethylene glycol monododecyl ether. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Triethylene glycol monohexyl ether | C12H26O3 | Shorter alkyl chain; used primarily in personal care products. |
| Tetraethylene glycol monododecyl ether | C20H42O5 | Longer ethylene glycol chain; enhanced solubilization properties. |
| Polyethylene glycol dodecyl ether | C18H38O3 | Varies in molecular weight; commonly used as a surfactant. |
| Decaethylene glycol monododecyl ether | C22H46O6 | Longer ethylene glycol chain; used for high-performance applications. |
Triethylene glycol monododecyl ether stands out due to its specific balance between hydrophilic and hydrophobic characteristics, making it particularly effective for applications requiring moderate solubility and emulsification properties .
Triethylene glycol monododecyl ether, a nonionic polyoxyethylene alkyl ether surfactant, exhibits distinctive self-assembly behavior in aqueous systems that distinguishes it from ionic surfactants [1]. The critical micelle concentration for nonionic surfactants typically ranges from 10^-4 to 10^-3 M, which is significantly lower than ionic surfactants that demonstrate critical micelle concentrations in the range of 10^-3 to 10^-2 M [1]. This fundamental difference arises from the absence of electrostatic repulsion between head groups in nonionic systems, allowing for more efficient packing and lower critical micelle concentrations [1].
The micellization process in nonionic polyoxyethylene-type surfactants follows a mechanism similar to hydrophobic interactions observed in aqueous solutions [2]. The logarithmic value of critical micelle concentration decreases linearly with the number of carbon atoms in the surfactant hydrocarbon chain, demonstrating the critical role of hydrophobic chain length in determining aggregation behavior [2]. For triethylene glycol monododecyl ether, the twelve-carbon alkyl chain provides sufficient hydrophobic driving force to promote micelle formation at relatively low concentrations [2].
Temperature plays a crucial role in the micellization behavior of triethylene glycol monododecyl ether [2]. Thermodynamic parameters for micelle formation indicate that micellization is an entropy-driven process around room temperature, similar to other polyoxyethylene alkyl ethers [2]. However, the magnitude of the entropic contribution to the overall micellization free energy is dependent on the specific solvent environment and molecular structure [2].
| Surfactant System | Critical Micelle Concentration Range | Temperature Dependence | Key Characteristics |
|---|---|---|---|
| Nonionic Surfactants (General) | 10^-4 to 10^-3 M | Decreases with temperature | Lower than ionic systems |
| Ionic Surfactants (Comparison) | 10^-3 to 10^-2 M | Less temperature sensitive | Higher due to electrostatic repulsion |
| Polyoxyethylene Type | Variable with chain length | Logarithmic decrease with carbon number | Entropy-driven process |
The determination of critical micelle concentration for triethylene glycol monododecyl ether can be accomplished through various experimental techniques [3]. Surface tension measurements provide reliable data for critical micelle concentration determination, as the surface tension decreases with increasing surfactant concentration until the critical micelle concentration is reached [3]. Fluorescence probe methods using coumarin-6 have been established as robust alternatives to traditional pyrene-based fluorescence techniques [3].
The aggregation behavior of triethylene glycol monododecyl ether exhibits complex dependencies on concentration, temperature, and molecular environment [4]. Nonionic surfactants typically form aggregates with aggregation numbers ranging from 30 to 10,000, significantly broader than ionic surfactants which typically range from 10 to 170 [1]. This wide range reflects the diverse morphological transitions possible in nonionic systems without the constraint of electrostatic repulsion [1].
The sphere-to-rod transition represents a fundamental morphological change that occurs as surfactant concentration increases or as temperature approaches the cloud point [5]. For polyoxyethylene alkyl ether nonionic surfactants, decreasing ethoxy chain length at constant alkyl chain length leads to a sphere-to-rod transition [5]. This structural transition is paralleled by observations in various solvent systems, including room-temperature ionic liquids [5].
Temperature-induced sphere-to-rod transitions in nonionic surfactants have been characterized through multiple experimental approaches [6]. The transition is driven by thermal dehydration of polyoxyethylene head groups, which effectively decreases the optimal head group area and promotes the formation of elongated structures [6]. Small angle neutron scattering, dynamic light scattering, and differential scanning calorimetry have revealed that the transition involves relatively small thermodynamic and volumetric parameter changes, with partial volume changes of approximately +2 per thousand [6].
| System | Aggregation Number Range | Transition Mechanism | Key Driving Forces |
|---|---|---|---|
| Nonionic Surfactants (General) | 30-10,000 | Sphere to rod common | Chain length, temperature |
| Polyoxyethylene Alkyl Ethers | Multiple equilibria | Head group dehydration | Molecular packing optimization |
| Temperature Effects | Increases with temperature | Thermal dehydration | Reduced head group area |
The aggregation number dependencies are governed by multiple equilibria among micelles with various aggregation numbers and intermicelle interactions [7]. For polyoxyethylene dodecyl ethers, the micellar characteristics depend strongly on both hydrophobic and hydrophilic chain lengths [7]. Static and dynamic light scattering experiments have demonstrated that aggregation numbers are essentially governed by thermodynamic equilibria and can be successfully analyzed using wormlike spherocylinder models [7].
Mixed surfactant systems involving triethylene glycol monododecyl ether demonstrate synergistic effects in sphere-to-rod transitions [8]. When combined with ionic surfactants, the transition can occur at unexpectedly low total surfactant concentrations, indicating cooperative interactions between different surfactant types [8]. The optimal mixing ratios for promoting elongated micelle formation depend on the specific balance between electrostatic and hydrophobic interactions [8].
The lamellar phase stability of triethylene glycol monododecyl ether systems is fundamentally governed by the bending elasticity properties of the surfactant monolayers [9]. Nonionic surfactants with flexible hydrophobic tails can form thermodynamically stable fluid layers only when the head group volume is not excessively large relative to the tail volume [9]. The bending rigidity for surfactants with flexible tails exhibits a maximum at large positive values when the spontaneous curvature approaches zero [9].
Theoretical investigations of bending elasticity reveal that the spontaneous curvature, bending rigidity, and saddle-splay constant can be derived from molecular properties and experimentally accessible quantities [9]. For thermodynamically open layers formed by nonionic surfactants with rigid tail and head groups, the bending rigidity must equal zero [9]. However, surfactants with flexible tails demonstrate positive bending rigidity values that depend on the head group-to-tail volume ratio [9].
The mechanical properties of multilamellar systems formed by nonionic surfactants demonstrate significant differences between two-dimensional infinite planar lamellar phases and three-dimensional finite multilamellar vesicles [10]. The bending rigidity of three-dimensional multilamellar vesicles is substantially smaller than that of corresponding two-dimensional lamellar phases, while the compression modulus exhibits opposite behavior [10]. This morphological dependence arises from finite size effects and the different geometric constraints in vesicular versus planar arrangements [10].
| System Type | Bending Rigidity | Stability Characteristics | Key Dependencies |
|---|---|---|---|
| Flexible Tail Nonionic | Positive, maximum at H₀≈0 | Requires flexible conformations | Head-to-tail volume ratio |
| Two-Component Bilayers | 1.0-3.2 kᵦT | Nonmonotonic composition dependence | Molecular protrusions |
| 3D Multilamellar Vesicles | Much smaller than 2D | Kinetically stable structures | Finite vesicle effects |
| 2D Planar Lamellar | Larger than 3D equivalent | Thermodynamically stable | Infinite planar geometry |
Experimental studies of two-component bilayer membranes reveal that bending rigidity exhibits nonmonotonic behavior as a function of composition [11]. Both the addition of short amphiphiles to bilayers of long ones and the addition of long amphiphiles to bilayers of short ones leads to increased molecular protrusions and decreased bending rigidity [11]. The minimum bending rigidity occurs at intermediate compositions, typically around 40-60% mole fraction of the secondary component [11].
The relationship between bending rigidity and bilayer thickness follows theoretical predictions from membrane elasticity theory [10]. The bending rigidity scales quadratically with bilayer thickness and linearly with vesicle radius in densely packed states [10]. These scaling relationships provide fundamental insights into the mechanical behavior of nonionic surfactant assemblies and their response to external perturbations [10].
Shear-induced structural transitions in multilamellar vesicles formed by nonionic surfactants represent a fundamental nonequilibrium phenomenon that transforms planar lamellar phases into closed vesicular structures [12]. The transition from oriented lamellar phases to multilamellar vesicles occurs through specific mechanisms that depend on shear rate, temperature, and surfactant molecular structure [12]. These transitions can be either continuous or discontinuous, depending on the specific experimental conditions and surfactant system [12].
The formation of multilamellar vesicles upon shearing lamellar phases occurs through an undulation instability mechanism [13]. Small-angle light scattering and cross-polarized microscopy studies have demonstrated that vesicle formation occurs homogeneously throughout the sample at a well-defined wave vector, following a strain-controlled process [13]. The characteristic wave vector varies as (dγ/D)^(1/3), where d represents the smectic distance, γ the shear rate, and D the gap width [13].
Rheo-nuclear magnetic resonance spectroscopy has provided detailed insights into the kinetics of shear-induced transitions [12]. The characteristic Pake doublet of planar lamellae transforms into a broad single peak as a consequence of multilamellar vesicle formation [14]. The transition typically requires extended time periods under constant shear, with complete transformation observed after 30,000 seconds under shear rates of 0.5 s^-1 [14].
| System | Shear Rate Range | Transition Mechanism | Final Structure | Characteristic Time |
|---|---|---|---|---|
| Nonionic Lamellar Systems | 0.1-0.5 s^-1 | Continuous/Discontinuous | Multilamellar vesicles | 30,000 s observation |
| General Lamellar to MLV | Variable | Undulation instability | Onion texture | Strain-controlled |
| Temperature-Dependent Systems | Controlled conditions | Thermal activation | Coexisting phases | Temperature dependent |
The size and morphology of shear-induced multilamellar vesicles are controlled by the applied shear rate [12]. Higher shear rates produce smaller vesicles, while lower shear rates favor the formation of larger vesicular structures [12]. The vesicles often adopt polyhedral shapes when densely packed, reflecting the geometric constraints imposed by neighboring structures [12].
Temperature significantly influences the shear-induced transition behavior [15]. Studies of tetraethylene glycol monohexadecyl ether in deuterium oxide have demonstrated that structural transitions are strongly coupled to temperature variations [15]. The interplay between shear flow and temperature creates complex phase behavior that can be mapped through systematic rheological and structural characterization [15].
The rheological properties of systems undergoing shear-induced transitions exhibit characteristic signatures that reflect the underlying structural changes [14]. Viscosity increases during the transition from lamellar to multilamellar vesicle phases, although the magnitude of this increase may be smaller than typically observed in other surfactant systems [14]. This viscosity evolution provides a macroscopic indicator of the microscopic structural reorganization occurring under shear [14].
The biodegradation of triethylene glycol monododecyl ether has been extensively studied using standardized Organization for Economic Co-operation and Development protocols, which provide internationally recognized methods for assessing the environmental fate of chemical compounds [1] [2]. These protocols are essential for evaluating persistence, bioaccumulation potential, and overall environmental impact of surfactants in aquatic and terrestrial environments.
The Organization for Economic Co-operation and Development 301 series tests represent the primary screening methods for assessing ready biodegradability of triethylene glycol monododecyl ether [3] [4]. Among these protocols, Organization for Economic Co-operation and Development 301E (Modified Screening Test) has been identified as particularly suitable for triethylene glycol monododecyl ether evaluation due to its lower microorganism concentration and enhanced sensitivity to surfactant compounds [5]. This test measures dissolved organic carbon removal over a 28-day period, with a pass criterion of 70% dissolved organic carbon removal within a 10-day window during the test period [2].
Research conducted under Organization for Economic Co-operation and Development 301E conditions demonstrated that triethylene glycol monododecyl ether achieves greater than 80% primary biodegradation within 28 days [6] [7]. The biodegradation kinetics exhibit first-order behavior with respect to substrate concentration, indicating that the degradation rate is proportional to the concentration of the remaining compound [8]. This characteristic suggests that triethylene glycol monododecyl ether follows predictable degradation patterns under environmental conditions.
The Organization for Economic Co-operation and Development 306 test protocol specifically addresses biodegradation in marine environments, using seawater as both the aqueous phase and source of indigenous microorganisms [3] [4]. This test is particularly relevant for triethylene glycol monododecyl ether evaluation given its potential release into marine environments through various industrial and domestic applications. The protocol employs two methodologies: the shake flask method measuring dissolved organic carbon removal, and the closed bottle method determining dissolved oxygen consumption [9].
Studies using Organization for Economic Co-operation and Development 306 protocols have demonstrated that triethylene glycol monododecyl ether undergoes 60-70% biodegradation within 28 days in marine conditions [10]. The marine environment presents unique challenges for biodegradation due to lower nutrient concentrations and different microbial communities compared to freshwater systems [11]. However, triethylene glycol monododecyl ether maintains significant biodegradation potential even under these more stringent conditions.
Advanced analytical techniques have been employed to identify and quantify the metabolites produced during triethylene glycol monododecyl ether biodegradation [12] [13]. High-performance liquid chromatography coupled with mass spectrometry has emerged as the primary method for metabolite detection and quantification, providing both structural identification and temporal monitoring of degradation products [14].
The metabolite profiling studies have revealed a complex degradation pattern involving multiple bacterial species and enzymatic pathways [13] [15]. Primary metabolites identified include mono-, di-, and triethylene glycol derivatives, along with various oxidation products. These metabolites undergo further biotransformation, leading to the formation of short-chain organic acids and ultimately to complete mineralization to carbon dioxide and water [15].
Temporal analysis of metabolite formation shows rapid initial production of polyethylene glycol derivatives within the first 24-48 hours, followed by slower secondary degradation processes extending over several weeks [15]. The persistence of certain metabolites, particularly carboxylated derivatives, indicates the importance of understanding complete degradation pathways rather than focusing solely on primary biodegradation endpoints.
The elucidation of triethylene glycol monododecyl ether degradation pathways has been significantly advanced through the application of sophisticated analytical methodologies, particularly high-performance liquid chromatography coupled with tandem mass spectrometry [16] [12]. These techniques have enabled researchers to identify specific degradation intermediates and elucidate the mechanistic pathways involved in both primary and secondary biodegradation processes.
Research has identified two distinct primary biodegradation pathways for triethylene glycol monododecyl ether: central scission and omega oxidation [17] [18] [19]. Central scission involves the cleavage of the ether bond between the dodecyl alkyl chain and the triethylene glycol moiety, resulting in the formation of dodecanol and triethylene glycol as primary products [20]. This pathway has been demonstrated to account for approximately 60-70% of primary biodegradation in most environmental conditions [13].
High-performance liquid chromatography-mass spectrometry analysis has confirmed the rapid formation of dodecanol within 2-6 hours of incubation, followed by its subsequent oxidation to dodecanal and dodecanoic acid [20]. The alkyl chain degradation proceeds through well-established beta-oxidation pathways, ultimately leading to acetyl-coenzyme A formation and entry into central metabolic pathways [21].
The second primary pathway, omega oxidation, involves the terminal oxidation of the triethylene glycol moiety without initial ether bond cleavage [19]. This pathway produces carboxylated triethylene glycol derivatives and shortened ethoxylate chains through stepwise removal of ethylene oxide units [19]. Mass spectrometric analysis has identified intermediates with carboxyl end groups in the oxyethylene chain, including compounds designated as C12E8COOH, C12E7COOH, and C12E6COOH [19].
Secondary degradation pathways involve the further biotransformation of primary metabolites to lower molecular weight compounds and ultimately to complete mineralization products [22]. The triethylene glycol moiety and other polyethylene glycol derivatives undergo depolymerization through stepwise cleavage of ethylene oxide units [22]. This process has been confirmed through high-performance liquid chromatography-mass spectrometry analysis, which reveals the formation of homologous series of polyethylene glycol compounds ranging from monomers to polymers with more than 10 ethylene oxide units [22].
The depolymerization mechanism involves both hydrolytic and oxidative cleavage of carbon-carbon bonds within the ethylene oxide units [22]. Research has identified several low-molecular-weight organic acids as key intermediates in this process, including glycolic acid, glyoxylic acid, and oxalic acid [22]. These compounds serve as substrates for further microbial metabolism, ultimately leading to carbon dioxide and water formation.
The application of high-performance liquid chromatography-mass spectrometry for triethylene glycol monododecyl ether analysis requires sophisticated sample preparation and analytical protocols [12]. Solid-phase extraction has been employed as the primary sample preparation technique, allowing for the concentration and purification of target compounds and metabolites from complex environmental matrices [18].
Chromatographic separation has been achieved using reversed-phase C18 columns with gradient elution systems employing aqueous and organic mobile phases [12] [14]. Mass spectrometric detection utilizes electrospray ionization in positive ion mode, with multiple reaction monitoring providing enhanced selectivity and sensitivity for target analytes [14]. The multiple reaction monitoring transitions identified for triethylene glycol monododecyl ether include m/z transitions that facilitate unambiguous compound identification and accurate quantification [12].
Kinetic studies employing high-performance liquid chromatography-mass spectrometry have provided detailed insights into the temporal progression of triethylene glycol monododecyl ether biodegradation [19]. Primary metabolite formation occurs rapidly, with maximum concentrations typically observed within 12-48 hours of initial substrate exposure [19]. The temporal profiles indicate that central scission products appear first, followed by omega oxidation metabolites.
Secondary degradation products show more variable temporal patterns, with some compounds persisting for several weeks under certain environmental conditions [15]. The persistence of carboxylated metabolites has been attributed to their increased polarity and potential recalcitrance to further microbial attack [15]. Complete mineralization, as evidenced by carbon dioxide evolution, typically requires 28-60 days under optimal conditions [10].
The detailed understanding of triethylene glycol monododecyl ether degradation pathways provided by high-performance liquid chromatography-mass spectrometry analysis has significant implications for environmental risk assessment [23]. The identification of specific metabolites and their temporal patterns enables more accurate prediction of environmental fate and potential ecological impacts. The relatively rapid primary biodegradation and eventual complete mineralization support the classification of triethylene glycol monododecyl ether as readily biodegradable under most environmental conditions [24] [23].
Corrosive;Irritant;Environmental Hazard